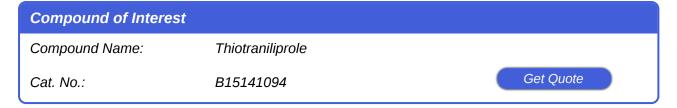


# Physical and chemical characteristics of Thiotraniliprole

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An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiotraniliprole

#### Introduction

**Thiotraniliprole**, also known by its ISO-approved name Tiorantraniliprole, is a novel insecticide belonging to the diamide class of chemicals.[1][2][3] As a member of this group, its mode of action involves the disruption of calcium homeostasis in insects through the modulation of ryanodine receptors.[2][4] This technical guide provides a comprehensive overview of the available physical and chemical characteristics of **Thiotraniliprole**, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available data for **Thiotraniliprole**, this guide also includes comparative data for other prominent diamide insecticides to provide a broader context.

## **Chemical Identity of Thiotraniliprole**

**Thiotraniliprole** is chemically identified as 3-bromo-1-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide.[1] Key identifiers and its chemical structure are summarized in the table below.



Identifier	Value	Source	
Common Name	Tiorantraniliprole	[1][3]	
Synonym	Thiotraniliprole	[1]	
CAS Number	1442448-92-1	[1][2][3]	
IUPAC Name	3-bromo-1-(3-chloropyridin-2- yl)-N-{2,4-dichloro-6-[(propan- 2-yl)carbamothioyl]phenyl}-1H- pyrazole-5-carboxamide		
Molecular Formula	C19H15BrCl3N5OS	[1][3]	
Molecular Weight	547.7 g/mol	[1]	
InChIKey	IEFALYLJMGPZJY- UHFFFAOYSA-N [1][3]		
Canonical SMILES	CC(C)NC(=S)C1=C(C(=CC(=C 1)Cl)Cl)NC(=O)C2=CC(=NN2 C3=C(C=CC=N3)Cl)Br	[1]	

# **Physical and Chemical Properties**

Quantitative data on the physical and chemical properties of **Thiotraniliprole** are not extensively available in the public domain. The table below summarizes the known information.

Table 1: Physical and Chemical Properties of **Thiotraniliprole** (Tiorantraniliprole)



Property	Value	Source
Physical State	Solid powder (assumed based on related compounds)	
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Vapor Pressure	Data not available	[2]
Water Solubility	Data not available	[2]
Octanol-Water Partition Coefficient (log P)	Data not available	[2]
Dissociation Constant (pKa)	Data not available	[2]

To provide a comparative reference, the following table presents the physicochemical properties of other key diamide insecticides. It is important to note that these values are not directly transferable to **Thiotraniliprole** but offer insights into the general characteristics of this chemical class.

Table 2: Comparative Physical and Chemical Properties of Related Diamide Insecticides



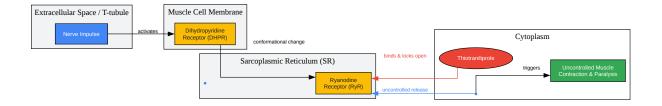
Property	Chlorantraniliprole	Cyantraniliprole	Tetraniliprole
CAS Number	500008-45-7	736994-63-1	1229654-66-3
Molecular Formula	C18H14BrCl2N5O2	C19H14BrClN6O2	C22H16CIF3N10O2
Molecular Weight	483.15 g/mol	473.7 g/mol	544.88 g/mol
Melting Point	208-210 °C[5]	-	-43.8 °C[6]
Boiling Point	526.6 °C[7]	-	81.6 °C[6]
Vapor Pressure	-	-	-
Water Solubility	1.02 mg/L (20 °C)	14.2 mg/L (20 °C)	1.0 mg/L (20 °C, pH 7)
log P (Kow)	2.76[5]	2.02 (pH 7, 20 °C)[8]	2.6 (pH 7, 20 °C)
рКа	10.88[5]	-	9.1
Solubility in Organic Solvents (g/L at 20°C)	Acetone: 3.4, Acetonitrile: 0.71, Dichloromethane: 2.48, Ethyl acetate: 1.14, Methanol: 1.71[5]	DMSO: ~5 mg/mL, DMF: ~30 mg/mL[9]	Toluene: 170, Methanol: 2900, Ethyl acetate: 6400, Acetone: 21800

### **Mode of Action and Signaling Pathway**

**Thiotraniliprole**, like other diamide insecticides, acts as a potent and selective activator of insect ryanodine receptors (RyRs).[2][4] These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a crucial role in muscle contraction.[10][11]

The binding of **Thiotraniliprole** to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[12] This depletion of intracellular calcium stores and sustained high cytosolic calcium levels result in cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[4] Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[12][13]





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**Diagram 1:** Generalized signaling pathway of **Thiotraniliprole**'s effect on the insect ryanodine receptor.

### **Experimental Protocols**

Detailed experimental protocols for determining the physicochemical properties of **Thiotraniliprole** are not publicly available. However, standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed. Below is a generalized workflow for determining the Octanol-Water Partition Coefficient (Kow), a key parameter for assessing the environmental fate of a chemical.[14][15]

General Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (log P)

- Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.
- Preparation of Test Substance Solution: A stock solution of Thiotraniliprole is prepared in noctanol.
- Partitioning: The stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel. The amount of substance should not exceed the saturation limit in either phase.

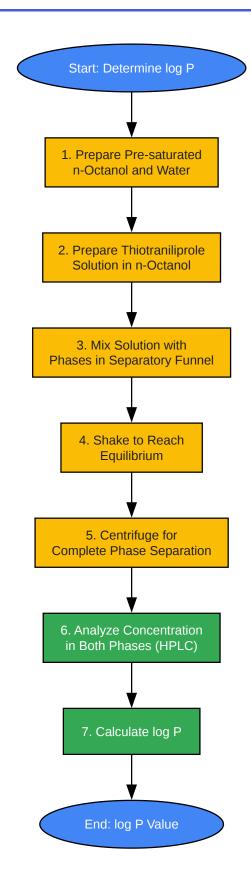






- Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the substance between the two phases until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- Concentration Analysis: The concentration of **Thiotraniliprole** in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The octanol-water partition coefficient (P or Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).





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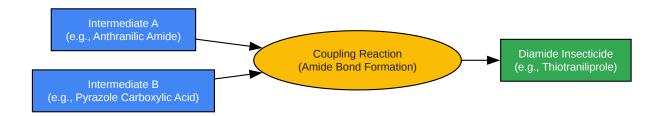


**Diagram 2:** Generalized experimental workflow for determining the Octanol-Water Partition Coefficient (log P) using the shake-flask method.

## **Synthesis Pathway**

A detailed, publicly available synthesis pathway for **Thiotraniliprole** has not been disclosed. However, the synthesis of structurally similar diamide insecticides, such as Tetraniliprole, has been described and likely involves analogous chemical transformations.[17] The synthesis of Tetraniliprole generally involves the coupling of two key intermediates: an anthranilic amide and a pyrazole carboxylic acid.[17]

A simplified, conceptual workflow for the synthesis of a diamide insecticide is presented below.



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**Diagram 3:** Simplified conceptual workflow for the synthesis of a diamide insecticide.

#### Conclusion

Thiotraniliprole (Tiorantraniliprole) is a contemporary diamide insecticide with a mode of action centered on the activation of insect ryanodine receptors. While its chemical identity is well-established, there is a notable scarcity of publicly available, quantitative data regarding its specific physical and chemical properties. This guide has presented the confirmed information for Thiotraniliprole and provided comparative data from related compounds to offer a broader understanding of its likely characteristics. The generalized diagrams for its mode of action and potential experimental and synthetic workflows provide a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed physicochemical profile of this insecticide.



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